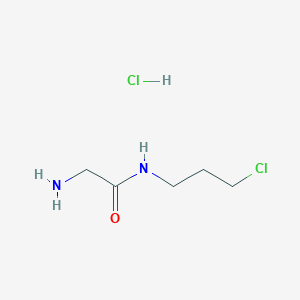

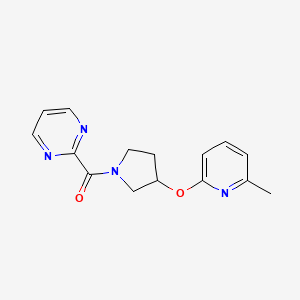

![molecular formula C18H22N4OS B2997589 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1251576-51-8](/img/structure/B2997589.png)

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide” is a chemical compound that belongs to the class of N-cyanoacetamides . It is a derivative of tetrahydrobenzo[b]thiophene, a five-membered heteroaromatic compound containing a sulfur atom . This compound has been reported to exhibit excellent antibacterial activities against Gram+ve and Gram–ve bacteria such as Staphylococcus aureus and Escherichia coli .

Synthesis Analysis

The synthesis of N-cyanoacetamides, including the compound , can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a pyrazole ring, a thiophene ring, and cyano groups . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

This compound, like other N-cyanoacetamides, is considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide serves as a key precursor in the synthesis of various heterocyclic compounds. This includes the generation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing its versatility in heterocyclic chemistry (Mohareb et al., 2004).

Antitumor Evaluation

The compound has been utilized to synthesize different heterocyclic derivatives with significant antitumor activities. These derivatives, which include thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, exhibited high inhibitory effects in vitro for their antiproliferative activity against various human cancer cell lines, highlighting its potential as a scaffold for the development of novel anticancer agents (Shams et al., 2010).

Cytotoxicity Studies

Derivatives synthesized from this compound have been evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This demonstrates the compound's relevance in developing potential therapeutic agents (Hassan et al., 2014).

Antimicrobial Dyes and Textile Finishing

The compound's derivatives have found applications in the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes. These dyes and their precursors, characterized by significant antimicrobial activity, are used for dyeing and/or textile finishing, providing functional properties to fabrics (Shams et al., 2011).

Antimicrobial Activities

Pyrazole, pyrimidine, and pyridazine derivatives synthesized from this compound exhibited interesting antimicrobial activities. This underscores its potential in the development of new antimicrobial agents (Wardakhan & Edrees, 2016).

Wirkmechanismus

Target of Action

It is known that thiophene and its derivatives, which are part of the compound’s structure, have a wide range of therapeutic properties and interact with various biological and physiological functions .

Mode of Action

It is known that cyanoacetamide-n-derivatives, which are part of the compound’s structure, are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

It is known that thiophene and its derivatives have diverse applications in medicinal chemistry and material science, indicating that they likely interact with multiple biochemical pathways .

Pharmacokinetics

It is known that thiophene, a component of the compound’s structure, is soluble in most organic solvents like alcohol and ether but insoluble in water , which may influence its bioavailability.

Result of Action

It is known that thiophene and its derivatives have a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved papers. As with any chemical compound, appropriate safety measures should be taken when handling it. It’s important to note that while this compound has shown antibacterial activity , its toxicity profile is not specified and should be investigated further.

Zukünftige Richtungen

The compound “N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide” and its derivatives have potential in evolving better chemotherapeutic agents . Future research could focus on optimizing its structure for increased efficacy and investigating its mechanism of action. Additionally, its toxicity profile and safety should be thoroughly studied. This compound could also be explored for other therapeutic applications given its antibacterial activity .

Eigenschaften

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-1-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS/c1-10(2)22-12(4)8-15(21-22)17(23)20-18-14(9-19)13-6-5-11(3)7-16(13)24-18/h8,10-11H,5-7H2,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIBJSMYTFFXNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN(C(=C3)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

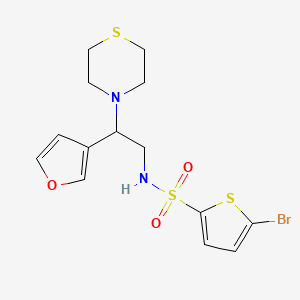

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2997509.png)

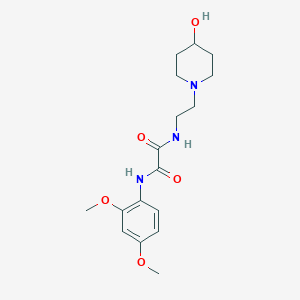

![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2997511.png)

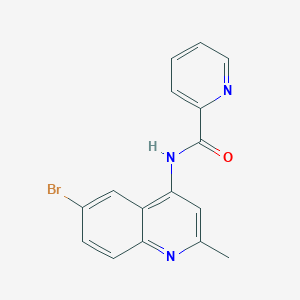

![1-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2997521.png)

![N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide](/img/structure/B2997523.png)

![(5E)-3-(3,4-dimethylphenyl)-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2997526.png)

![(E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate](/img/structure/B2997527.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B2997529.png)